2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride
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Overview
Description
2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride is a synthetic organic compound that features an imidazole ring, a methoxy group, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or by combining a C2–N3 fragment with an N1–C4–C5 unit.
Attachment of the Propoxy Group: The propoxy group is introduced via an etherification reaction, where a suitable alkyl halide reacts with the imidazole derivative.
Introduction of the Methoxybenzaldehyde Moiety: The methoxybenzaldehyde group is incorporated through a formylation reaction, often using reagents such as Vilsmeier-Haack or Duff formylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: 2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzoic acid.
Reduction: 2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-imidazol-1-ylpropoxy)-3-methoxybenzaldehyde;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3.ClH/c1-18-13-5-2-4-12(10-17)14(13)19-9-3-7-16-8-6-15-11-16;/h2,4-6,8,10-11H,3,7,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMBWUDHYBRBMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCCN2C=CN=C2)C=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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